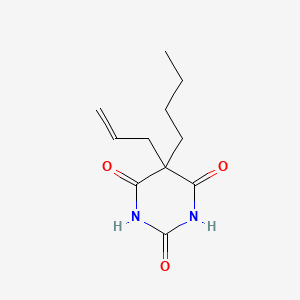

5-Allyl-5-butylbarbituric acid

Vue d'ensemble

Description

IDOBUTAL: est un composé chimique connu pour ses applications dans divers domaines, notamment la médecine et la recherche. Il s'agit d'un dérivé de l'acide barbiturique et sa formule moléculaire est C11H16N2O3 . Ce composé est reconnu pour ses propriétés sédatives et hypnotiques, ce qui le rend précieux dans l'industrie pharmaceutique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse d'IDOBUTAL implique plusieurs étapes. Une méthode courante comprend la réaction du diéthylmalonate de 2-allyle avec le bromure d'isobutane dans un système d'éthylate de sodium/éthanol. Le produit résultant subit une nouvelle réaction avec l'urée pour former IDOBUTAL .

Méthodes de production industrielle: La production industrielle d'IDOBUTAL suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et de techniques de purification avancées est courante dans les environnements industriels afin d'obtenir une qualité constante.

Analyse Des Réactions Chimiques

Types de réactions: IDOBUTAL subit diverses réactions chimiques, notamment:

Oxydation: IDOBUTAL peut être oxydé pour former les oxydes correspondants.

Réduction: Les réactions de réduction peuvent convertir IDOBUTAL en ses formes réduites.

Substitution: IDOBUTAL peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Les halogènes et autres nucléophiles sont souvent utilisés dans les réactions de substitution.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la substitution peut produire divers dérivés d'IDOBUTAL.

Applications de la recherche scientifique

Chimie: IDOBUTAL est utilisé comme matériau de référence en chimie analytique pour l'étalonnage des instruments et la validation des méthodes.

Biologie: En recherche biologique, IDOBUTAL est utilisé pour étudier les effets des agents sédatifs et hypnotiques sur divers systèmes biologiques.

Médecine: Les propriétés sédatives d'IDOBUTAL en font un élément précieux dans le développement de médicaments pour le traitement de l'insomnie et de l'anxiété.

Industrie: Dans le secteur industriel, IDOBUTAL est utilisé dans la synthèse d'autres composés chimiques et comme intermédiaire dans divers procédés chimiques.

Mécanisme d'action

IDOBUTAL exerce ses effets en interagissant avec le système nerveux central. Il augmente l'activité de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur qui inhibe l'activité neuronale. Cela conduit à un effet calmant, rendant IDOBUTAL efficace comme sédatif et hypnotique .

Applications De Recherche Scientifique

Pharmacological Applications

1. Sedative and Hypnotic Uses

- Talbutal is primarily used as a sedative and hypnotic agent. Its mechanism involves enhancing the effects of GABA (gamma-aminobutyric acid) at the GABA_A receptor, leading to increased inhibitory neurotransmission in the central nervous system (CNS) . This makes it effective for:

- Treating insomnia

- Managing anxiety disorders

- Inducing sedation prior to surgical procedures

2. Clinical Research

- In clinical settings, Talbutal has been utilized to study the effects of CNS depressants. Research indicates that it can produce a range of mood alterations, from mild sedation to deep coma at higher doses . This variability makes it a useful subject in pharmacological studies examining dose-response relationships.

Industrial Applications

1. Intermediate in Chemical Synthesis

- Talbutal serves as an intermediate in the synthesis of other chemical compounds. Its unique structure allows it to be modified for various applications in organic chemistry .

2. Analytical Chemistry

- In analytical chemistry, Talbutal is used as a reference material for calibrating instruments and validating methods due to its well-characterized properties .

Case Study 1: Sedation in Surgical Procedures

A study evaluated the efficacy of Talbutal as a pre-anesthetic sedative. Patients receiving Talbutal showed significant reductions in anxiety levels compared to those receiving placebo treatments. The study concluded that Talbutal effectively facilitates smoother induction of anesthesia .

Case Study 2: Effects on Cognitive Function

Research conducted on cognitive effects revealed that even therapeutic doses of Talbutal impair reaction time and visual perception up to fourteen hours post-administration. This highlights the importance of monitoring cognitive function in patients treated with barbiturates .

Comparative Analysis of Barbiturates

| Property | Talbutal | Other Barbiturates |

|---|---|---|

| Duration of Action | Short to intermediate | Varies (short to long) |

| CNS Depression Level | Nonselective | Varies by specific compound |

| Clinical Use | Sedation, hypnosis | Anesthesia, seizure control |

| Dependence Potential | Moderate | High |

Mécanisme D'action

IDOBUTAL exerts its effects by interacting with the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This leads to a calming effect, making IDOBUTAL effective as a sedative and hypnotic agent .

Comparaison Avec Des Composés Similaires

Composés similaires:

Butalbital: Un autre barbiturique aux propriétés sédatives similaires.

Phénobarbital: Connu pour ses effets anticonvulsivants et sédatifs.

Sécobarbital: Utilisé principalement pour ses propriétés hypnotiques.

Unicité: IDOBUTAL est unique en raison de sa structure moléculaire spécifique, qui confère des propriétés pharmacologiques distinctes par rapport aux autres barbituriques. Sa synthèse et ses voies de réaction diffèrent également, ce qui en fait un composé précieux à la fois en recherche et en applications industrielles.

Activité Biologique

5-Allyl-5-butylbarbituric acid, commonly known as IDOBUTAL, is a derivative of barbituric acid with the molecular formula CHNO. This compound has garnered attention due to its sedative and hypnotic properties, primarily attributed to its interaction with the central nervous system (CNS). This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary mechanism by which this compound exerts its effects is through modulation of the gamma-aminobutyric acid (GABA) receptor system. It enhances GABA's inhibitory effects by increasing the duration that the chloride ion channel remains open upon GABA binding, leading to enhanced neuronal inhibition . This action is particularly significant in the midbrain reticular formation, which is involved in arousal and consciousness regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed after administration.

- Distribution : Highly lipid-soluble, allowing it to cross the blood-brain barrier effectively. It is distributed widely throughout body tissues .

- Metabolism : Primarily metabolized in the liver through oxidation processes that convert it into inactive metabolites. The oxidation at the C5 position is crucial for terminating its biological activity .

- Elimination : Excreted mainly via renal pathways as inactive metabolites .

Biological Activity and Case Studies

The biological activity of this compound has been documented in various studies:

- Sedative Effects : In animal models, IDOBUTAL has demonstrated significant sedative effects comparable to other barbiturates. For instance, studies have shown that it can induce sleep in laboratory animals at doses lower than those required for traditional barbiturates like phenobarbital .

- Synergistic Effects : Research indicates that IDOBUTAL exhibits synergistic effects when combined with other CNS depressants such as alcohol, leading to enhanced sedation and potential respiratory depression. Such interactions highlight the need for caution in clinical use .

- Therapeutic Applications : The compound has been explored for potential use in treating sleep disorders and epilepsy due to its GABAergic properties. Its ability to modulate GABA receptors makes it a candidate for further research in these areas .

Safety and Toxicology

Despite its therapeutic potential, this compound poses risks associated with barbiturate use, including dependency and overdose. The safety data indicate that while it does not meet criteria for persistent bioaccumulative toxic (PBT) substances, careful monitoring is essential during clinical applications .

Propriétés

IUPAC Name |

5-butyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-5-7-11(6-4-2)8(14)12-10(16)13-9(11)15/h4H,2-3,5-7H2,1H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWVWLGUQPLOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185370 | |

| Record name | 5-Allyl-5-butylbarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3146-66-5 | |

| Record name | 5-Butyl-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Allyl-5-butylbarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idobutal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Allyl-5-butylbarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-5-butylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ALLYL-5-BUTYLBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41NVK1648Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.